molecular formula C10H12ClNO2 B4725175 2-(2-chlorophenoxy)-N-methylpropanamide

2-(2-chlorophenoxy)-N-methylpropanamide

Cat. No.: B4725175
M. Wt: 213.66 g/mol
InChI Key: DPKQDTZOFREGNW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-methylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-chlorophenoxy group at the 2-position and a methyl group on the nitrogen atom.

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKQDTZOFREGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Substituent Effects on Anticonvulsant Activity

Evidence from quinazolin-4-(3H)-one derivatives (e.g., compounds 4a , 7e , 7f , 9b ) highlights critical trends:

  • 2-(2-Chlorophenoxy) vs. 2-(2,4-Dichlorophenoxy): The 2,4-dichlorophenoxy substituent (compound 7f) exhibited superior anticonvulsant activity compared to the 2-chlorophenoxy analogue (7e), attributed to increased halogenation enhancing hydrophobic interactions with target receptors . Compound 4a (2-(2-chlorophenoxy)-substituted) was inactive, whereas 7e (with additional 3-(2-chloroethyl)carbonylamino substitution) showed moderate activity, emphasizing the importance of dual functionalization .
  • N-Substituent Variations: Replacement of the 3-amino group with a 3-(4-methoxyphenyl)amino moiety (compound 9b) resulted in a 10-fold increase in activity compared to the parent compound 8a, likely due to improved hydrogen-bonding capacity . N-Methyl substitution (as in 2-(2-chlorophenoxy)-N-methylpropanamide) generally reduces metabolic degradation compared to bulkier N-aryl groups but may limit target affinity .

Table 1: Activity Trends in Quinazolinone Derivatives

Compound Substituents Anticonvulsant Activity
4a 2-(2-Chlorophenoxy), 3-amino Inactive
7e 2-(2-Chlorophenoxy), 3-(2-chloroethyl) Moderate
7f 2-(2,4-Dichlorophenoxy), 3-(2-chloroethyl) High (most active)
9b 2-(2-Chlorophenoxy), 3-(4-methoxyphenyl) High

Structural Analogues with Modified Backbones

  • However, its larger structure may reduce CNS penetration compared to simpler 2-(2-chlorophenoxy) derivatives .
  • Benzodiazepine Mimetics: 2-(2-Chlorophenoxy) benzoic acid derivatives () showed conformational overlap with estazolam, a benzodiazepine agonist, suggesting anxiolytic or sedative applications distinct from anticonvulsant phenoxypropanamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chlorophenoxy)-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(2-chlorophenoxy)-N-methylpropanamide

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